molecular formula C15H23NO2 B1181663 {[2-(4-Tert-butylphenyl)propyl]amino}

{[2-(4-Tert-butylphenyl)propyl]amino}

Cat. No.: B1181663
M. Wt: 249.354
InChI Key: KISTVFSTSLWWPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[2-(4-Tert-butylphenyl)propyl]amino} is a secondary amine derivative characterized by a propylamine backbone substituted with a 4-tert-butylphenyl group at the second carbon. This structural motif imparts significant steric bulk and lipophilicity, making it valuable in agrochemical and pharmaceutical intermediates. The tert-butyl group enhances metabolic stability and membrane permeability, which is critical for compounds designed to interact with biological systems . Derivatives of this structure are frequently utilized as metabolites or intermediates in pesticide formulations, such as fenpropimorph-related compounds , and have been explored in synthetic pathways for pharmacologically active molecules .

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.354

IUPAC Name

2-[2-(4-tert-butylphenyl)propylamino]acetic acid

InChI

InChI=1S/C15H23NO2/c1-11(9-16-10-14(17)18)12-5-7-13(8-6-12)15(2,3)4/h5-8,11,16H,9-10H2,1-4H3,(H,17,18)

InChI Key

KISTVFSTSLWWPD-UHFFFAOYSA-N

SMILES

CC(CNCC(=O)O)C1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Overview of Key Compounds

Compound Name & Structure Synthesis Method Key Structural Features
{[2-(4-Tert-butylphenyl)propyl]amino} Likely reductive amination or alkylation Propylamine backbone with 4-tert-butylphenyl at C2; high lipophilicity
tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate (Block B) Reductive amination of amino alcohol Azidoethyl side chain; boc-protected amine for click chemistry
3-(4-tert-butylphenyl)-2-methylpropylamine (BF 421-7) Alkylation/amination reactions Hydroxypropyl substituent; increased hydrophilicity
2-{methyl[3-(trimethoxysilyl)propyl]amino}ethanol Silane coupling reactions Trimethoxysilyl group; ethanol moiety for solubility in organic solvents
3-{2-[Methyl(propyl)amino]ethyl}-1H-indol-4-ol Functionalization of indole core Indole aromatic system with aminoethyl side chain

Key Observations:

  • Synthesis : Reductive amination is a common method for propylamine derivatives (e.g., Block B and BF 421-7 ). The tert-butyl group is typically introduced via alkylation or Suzuki coupling.
  • Substituent Effects: Azidoethyl (Block B): Facilitates bioorthogonal reactions (e.g., click chemistry) for targeted drug delivery . Hydroxypropyl (BF 421-7): Enhances water solubility, influencing environmental degradation in pesticides . Trimethoxysilyl: Improves adhesion to inorganic surfaces in material science applications .

Physicochemical Properties

Table 2: Property Comparison

Compound Solubility Stability Reactivity
{[2-(4-Tert-butylphenyl)propyl]amino} Low water solubility; organic-soluble High thermal and metabolic stability due to tert-butyl group Base-sensitive; prone to alkylation
Block B Soluble in polar aprotic solvents Boc group protects amine; azide is light-sensitive Reactive azide for cycloaddition
BF 421-7 Moderate water solubility Hydroxypropyl increases hydrolytic stability Less reactive than parent amines
2-{methyl[3-(trimethoxysilyl)...} Miscible with ethanol, acetone Hydrolyzes in moist environments Silane undergoes condensation

Key Findings:

  • The tert-butyl group in {[2-(4-Tert-butylphenyl)propyl]amino} significantly reduces water solubility but enhances lipid bilayer penetration, critical for agrochemical efficacy .
  • Block B’s azide group introduces explosive risk but enables versatile bioconjugation .

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